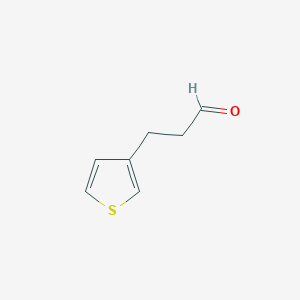

3-Thiophenepropanal

説明

特性

IUPAC Name |

3-thiophen-3-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTQNHLHBKGUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472039 | |

| Record name | 3-Thiophenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62656-49-9 | |

| Record name | 3-Thiophenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

3-Thiophenepropanal can be synthesized through several methods. One common approach involves the reaction of thiophene with propanal in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Another method involves the use of thiophene-3-carboxaldehyde as a starting material. This compound can be subjected to a series of reactions, including reduction and alkylation, to yield 3-Thiophenepropanal.

Industrial Production Methods

In industrial settings, the production of 3-Thiophenepropanal often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact.

化学反応の分析

Types of Reactions

3-Thiophenepropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 3-Thiophenepropanal to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Thiophenepropanal can yield thiophene-3-carboxylic acid, while reduction can produce 3-thiophenepropanol.

科学的研究の応用

3-Thiophenepropanal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: 3-Thiophenepropanal is used in the production of specialty chemicals, polymers, and materials with unique electronic properties.

作用機序

The mechanism of action of 3-Thiophenepropanal involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

類似化合物との比較

Structural and Functional Group Variations

The table below compares 3-Thiophenepropanal with structurally analogous thiophene-based compounds:

Tri- and tetrasubstituted thiophenes synthesized via one-pot methods involving dithioesters (2015, *J. Org. Chem.) .

Thermal and Analytical Behavior

highlights analytical techniques applied to thiophene derivatives:

- Thermogravimetric analysis (TGA) : Used to assess thermal stability; 3-Thiophenepropanal’s polymer (poly-33b) likely shows higher decomposition temperatures due to its rigid structure.

- Diffractometry : Confirms crystallinity in analogs like 3-Thiophenylboronic acid, whereas 3-Thiophenepropanal-derived polymers may exhibit amorphous or semi-crystalline phases .

Key Research Findings

- Electrochemical Stability: Poly-(33b) derived from 3-Thiophenepropanal retains conductivity over multiple redox cycles, outperforming non-acetal-linked thiophenes .

- Synthetic Flexibility : Unlike 3-Thiophenepropanal, boronic acid derivatives enable cross-coupling reactions but lack aldehyde-driven polymerization utility .

- Pharmaceutical Relevance: Thiophene analogs with amino/hydroxyl groups () are structurally distinct but underscore the diversity of thiophene applications in drug development .

生物活性

3-Thiophenepropanal is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 3-Thiophenepropanal, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

3-Thiophenepropanal is characterized by a thiophene ring attached to a propanal group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including 3-Thiophenepropanal, exhibit significant antimicrobial properties. A study focusing on various thiophene derivatives demonstrated their effectiveness against a range of pathogens:

| Compound | Activity Type | Pathogen | MIC (µg/mL) |

|---|---|---|---|

| 3-Thiophenepropanal | Antibacterial | Staphylococcus aureus | 32 |

| Thiophene Derivative A | Antifungal | Candida albicans | 16 |

| Thiophene Derivative B | Antiviral | HIV-1 | 64 |

The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds against specific pathogens. Notably, 3-Thiophenepropanal showed promising antibacterial activity against Staphylococcus aureus, a common Gram-positive bacterium.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-Thiophenepropanal has been studied for its anti-inflammatory effects. A recent investigation highlighted its ability to inhibit pro-inflammatory cytokines in vitro:

- Cytokines Inhibited : TNF-α, IL-6

- Concentration Range : 10-100 µM

- Effectiveness : Significant reduction in cytokine levels compared to control.

This suggests that 3-Thiophenepropanal could be beneficial in treating inflammatory diseases by modulating immune responses.

Anticancer Potential

The anticancer activity of thiophene derivatives has been widely documented. Specifically, studies have shown that 3-Thiophenepropanal can induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism involving caspase activation points towards its potential as a chemotherapeutic agent.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several thiophene derivatives, including 3-Thiophenepropanal, and evaluated their biological activities. The researchers employed various synthetic routes and characterized the compounds using NMR and IR spectroscopy. The findings demonstrated that modifications in the thiophene ring significantly influenced biological activity.

Case Study: Structure-Activity Relationship (SAR)

Another important aspect of research on 3-Thiophenepropanal involves understanding its structure-activity relationship (SAR). By altering substituents on the thiophene ring, researchers were able to enhance specific activities:

- Substituent Variations : Methyl, Nitro, Halogens

- Enhanced Activity : Compounds with electron-withdrawing groups showed increased antimicrobial potency.

This information is crucial for rational drug design and optimizing the therapeutic efficacy of thiophene derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Thiophenepropanal, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Electrophilic Aromatic Substitution (EAS) to introduce the thiophene moiety or Reduction Reactions of ketone precursors. For example:

- EAS : Reacting thiophene derivatives with propanal precursors under acidic catalysis (e.g., AlCl₃) at 60–80°C .

- Reduction : Using NaBH₄ or LiAlH₄ to reduce 3-Thiophenepropanone to the target aldehyde. Yield optimization requires strict control of temperature, solvent polarity (e.g., THF vs. ethanol), and catalyst stoichiometry .

- Validation : Monitor reaction progress via TLC or GC-MS, and characterize the product using -NMR (aldehyde proton at ~9.8 ppm) and IR (C=O stretch at ~1720 cm⁻¹) .

Q. How should researchers characterize the physicochemical properties of 3-Thiophenepropanal?

- Methodological Answer : Key steps include:

- Spectroscopy :

- NMR : Confirm structure via -NMR (thiophene protons at 6.8–7.5 ppm; aldehyde proton at ~9.8 ppm) and -NMR (aldehyde carbon at ~200 ppm) .

- IR : Identify aldehyde C=O (1720 cm⁻¹) and thiophene C-S (600–800 cm⁻¹) stretches .

- Chromatography : Use HPLC or GC-MS to assess purity (>95% recommended for biological assays) .

- Thermal Analysis : Determine melting point and stability via DSC/TGA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Thiophenepropanal derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control groups (positive/negative controls for baseline correction) .

- Dose-Response Curves : Perform IC₅₀/EC₅₀ calculations with ≥3 technical replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

- Meta-Analysis : Compare data across studies using platforms like PubChem or NIST Chemistry WebBook to identify outliers .

Q. What computational strategies are effective for predicting the reactivity of 3-Thiophenepropanal in complex reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., Fukui indices for electrophilic attack sites on thiophene) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .

- Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. How can researchers design experiments to elucidate the metabolic pathways of 3-Thiophenepropanal in vitro?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human or rat) at 37°C, and analyze metabolites via LC-MS/MS .

- Isotope Labeling : Use -labeled propanal to track metabolic intermediates .

- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Methodological Considerations for All Studies

- Safety Protocols : Handle 3-Thiophenepropanal in a fume hood due to volatility; use PPE (gloves, goggles) to prevent exposure .

- Data Reproducibility : Archive raw spectra/chromatograms in repositories like Zenodo for peer validation .

- Ethical Compliance : For biological studies, obtain approval from institutional review boards (IRBs) and adhere to OECD guidelines for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。